molecular formula C14H17N3O3 B11561459 3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxo-N-(prop-2-en-1-yl)propanamide

3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxo-N-(prop-2-en-1-yl)propanamide

Cat. No.: B11561459
M. Wt: 275.30 g/mol
InChI Key: SGSJACPGOJBFSO-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hydrazinecarbonyl group, and a prop-2-en-1-yl group.

Preparation Methods

The synthesis of 2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROP-2-EN-1-YL)ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide

InChI

InChI=1S/C14H17N3O3/c1-3-7-15-13(18)9-14(19)17-16-10-11-5-4-6-12(8-11)20-2/h3-6,8,10H,1,7,9H2,2H3,(H,15,18)(H,17,19)/b16-10+

InChI Key

SGSJACPGOJBFSO-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CC(=O)NCC=C

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CC(=O)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.